3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester
Overview
Description
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C14H19BF2O3 and a molecular weight of 284.11 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-Difluoro-5-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield
Purification: Crystallization or chromatography to achieve high purity levels
Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: The boronic ester group can be removed under acidic or basic conditions.
Oxidation: Converts the boronic ester to a phenol using hydrogen peroxide or other oxidizing agents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (50-100°C)
Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (room temperature to reflux)
Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature)
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds
Protodeboronation: Corresponding aryl compounds
Oxidation: Phenols
Scientific Research Applications
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluorophenylboronic acid pinacol ester
- 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
- 3,5-Difluoro-4-formylphenylboronic acid pinacol ester
Uniqueness
3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVZUMMBQYGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147537 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-90-9 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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